Selectivity Profile: Bax-IN-1 as a Potential Selective BAX Inhibitor vs. Allosteric Inhibitors
Bax-IN-1 is described as a 'potential selective inhibitor' of BAX . In contrast, BAI1 is characterized as an 'allosteric inhibitor' that binds to a distinct pocket on BAX . While both compounds target BAX, their binding modes and downstream conformational effects differ, potentially leading to divergent functional outcomes. Direct quantitative selectivity data (e.g., IC50 ratios against BAX vs. BAK or Bcl-2) are not currently available for Bax-IN-1 in the public domain [1]. This evidence relies on vendor-reported mechanism descriptors and class-level inference.
| Evidence Dimension | Mechanism of Action / Selectivity |
|---|---|
| Target Compound Data | Potential selective inhibitor (vendor description) |
| Comparator Or Baseline | BAI1: Allosteric inhibitor (IC50 3.3 μM in tBID-induced BAX activation assay) |
| Quantified Difference | Qualitative difference in binding mode; quantitative selectivity data unavailable for Bax-IN-1 |
| Conditions | Vendor product description; literature review |
Why This Matters
Mechanistic distinction informs target engagement strategy and expected cellular response, critical for experimental design in apoptosis research.
- [1] Z. Zhang et al. Directly targeting BAX for drug discovery: Therapeutic opportunities and challenges. Acta Pharm Sin B. 2024; 14(6): 2375-2392. View Source
